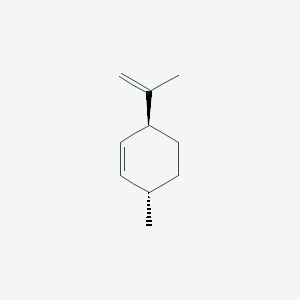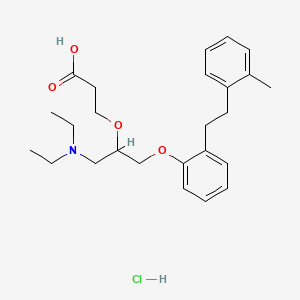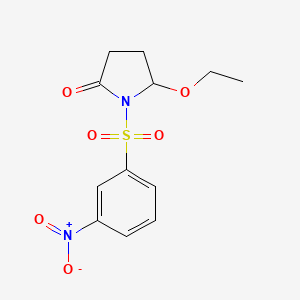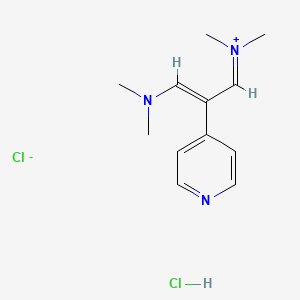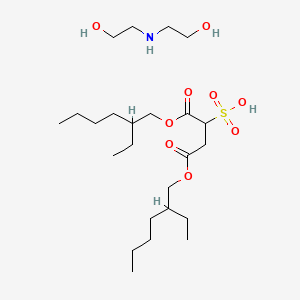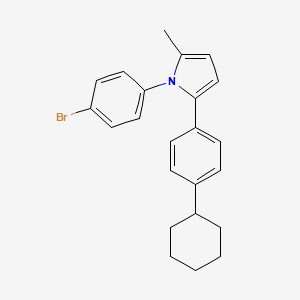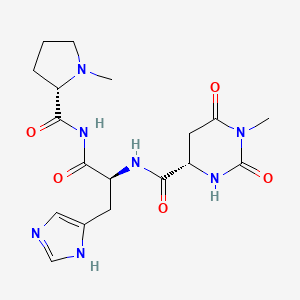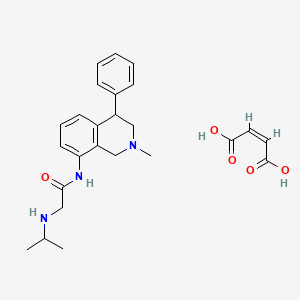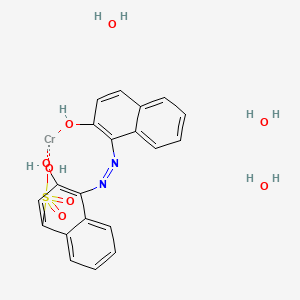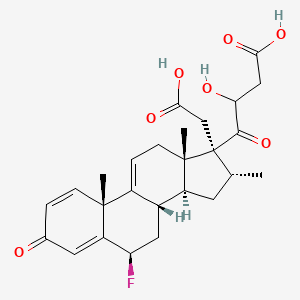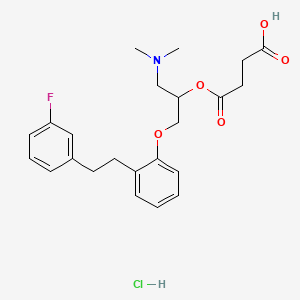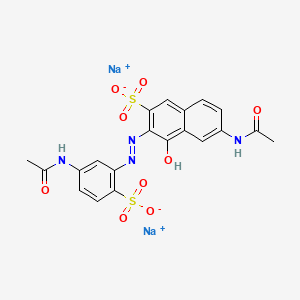
Disodium 6-(acetylamino)-3-((5-(acetylamino)-2-sulphonatophenyl)azo)-4-hydroxynaphthalene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DISODIUM 6-(ACETYLAMINO)-3-[[5-(ACETYLAMINO)-2-SULFONATOPHENYL]AZO]-4-HYDROXYNAPHTHALENE-2-SULFONATE is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various industries, including textiles, food, and cosmetics, due to its vibrant color and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DISODIUM 6-(ACETYLAMINO)-3-[[5-(ACETYLAMINO)-2-SULFONATOPHENYL]AZO]-4-HYDROXYNAPHTHALENE-2-SULFONATE typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The process generally includes the following steps:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with a coupling component, such as a phenol or an aromatic amine, under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process may involve continuous monitoring and automation to optimize the reaction conditions and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: The azo group (-N=N-) can be reduced to form corresponding amines.
Substitution: The sulfonate groups can participate in substitution reactions, often leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: The primary products are aromatic amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a pH indicator and in various analytical techniques due to its color-changing properties under different pH conditions.
Biology
In biological research, it is used as a staining agent for tissues and cells, helping to visualize structures under a microscope.
Medicine
In medicine, it has applications in diagnostic assays and as a marker in certain biochemical tests.
Industry
In the textile industry, it is used for dyeing fabrics. In the food industry, it is used as a colorant in various products. In cosmetics, it is used in products like hair dyes and makeup.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb and reflect light, which is a result of the electronic transitions within the azo group. The molecular targets include various substrates that interact with the azo group, leading to changes in color. The pathways involved are primarily related to the electronic structure of the compound and its interaction with light.
Comparison with Similar Compounds
Similar Compounds
- DISODIUM 5-((4-ACETYLAMINO-2-SULFOPHENYL)AZO)-6-AMINO-4-HYDROXYNAPHTHALENE-2-SULFONATE
- DISODIUM 4-(ACETYLAMINO)-5-HYDROXYNAPHTHALENE-2,7-DISULPHONATE
Uniqueness
Compared to similar compounds, DISODIUM 6-(ACETYLAMINO)-3-[[5-(ACETYLAMINO)-2-SULFONATOPHENYL]AZO]-4-HYDROXYNAPHTHALENE-2-SULFONATE is unique due to its specific substitution pattern, which imparts distinct color properties and stability. This makes it particularly valuable in applications where consistent and vibrant color is essential.
Properties
CAS No. |
84852-31-3 |
|---|---|
Molecular Formula |
C20H16N4Na2O9S2 |
Molecular Weight |
566.5 g/mol |
IUPAC Name |
disodium;6-acetamido-3-[(5-acetamido-2-sulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C20H18N4O9S2.2Na/c1-10(25)21-13-4-3-12-7-18(35(31,32)33)19(20(27)15(12)8-13)24-23-16-9-14(22-11(2)26)5-6-17(16)34(28,29)30;;/h3-9,27H,1-2H3,(H,21,25)(H,22,26)(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2 |
InChI Key |
FDUUUOURFWZXLI-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=C(C=CC(=C3)NC(=O)C)S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



